3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine is a useful research compound. Its molecular formula is C21H15F3N4OS and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Herbicidal Activities
Pyridazine derivatives, including those similar to the compound , have been synthesized and evaluated for their herbicidal activities. For instance, novel derivatives have shown significant herbicidal activity against dicotyledonous plants, highlighting the potential of these compounds in agricultural applications. The structural variations and synthesis routes provide insight into the chemical versatility and functional potential of pyridazine compounds in developing new herbicides (Han Xu et al., 2008).
Antimicrobial and Antiviral Activities
Pyridazine derivatives have also been explored for their antimicrobial and antiviral activities. The synthesis of novel triazolo[4,3-b]pyridazines and their evaluation against hepatitis A virus (HAV) reveal the potential of these compounds as antiviral agents. Some of the synthesized compounds exhibited promising activity against HAV, indicating the therapeutic potential of pyridazine derivatives in treating viral infections (A. H. Shamroukh & Mohamed. A. Ali, 2008).
Anticancer Activities
The exploration of pyridazine derivatives extends into the realm of anticancer research, where novel compounds have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The synthesis of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives, for instance, has shown that some compounds exhibit prominent anticancer activity at micromolar concentrations, demonstrating the potential of pyridazine derivatives in oncological research (Bhadru Bhukya & Hanmanthu Guguloth, 2021).
Structural Analysis and Pharmaceutical Importance
The structural analysis, including density functional theory (DFT) calculations and X-ray diffraction (XRD) techniques, of pyridazine analogs has provided valuable insights into their pharmaceutical importance. Studies have focused on understanding the optical, electronic, and charge transport properties of these compounds, aiming to develop materials for various applications, including luminescent materials for OLEDs (Hamdi Hamid Sallam et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c1-13-5-7-14(8-6-13)17-9-10-19(27-26-17)30-12-18-25-20(28-29-18)15-3-2-4-16(11-15)21(22,23)24/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAWZCWCRATJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.